![molecular formula C11H10N2O4 B13837315 3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. For instance, the reaction between 4-methoxybenzenediazonium tetrafluoroborate and oxolane-2,4-dione in an appropriate solvent like acetonitrile at elevated temperatures can yield the desired compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale azo-coupling reactions. These reactions are carried out in reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
科学的研究の応用
3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in textiles, cosmetics, and food industries due to its vibrant color properties.
作用機序
The mechanism of action of 3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The pathways involved include enzyme inhibition, interaction with DNA, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione is unique due to its specific structure, which combines an azo group with an oxolane-2,4-dione moiety. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly as a dye and in scientific research .
特性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-2-7(3-5-8)12-13-10-9(14)6-17-11(10)15/h2-5,10H,6H2,1H3 |
InChIキー |
KRNODPINPCORPH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2C(=O)COC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



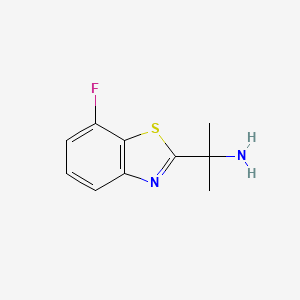

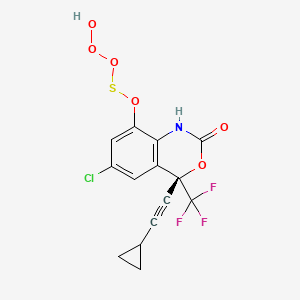
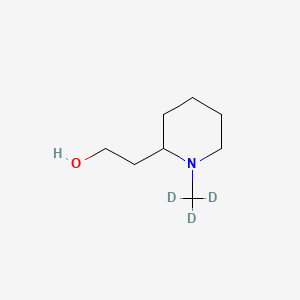
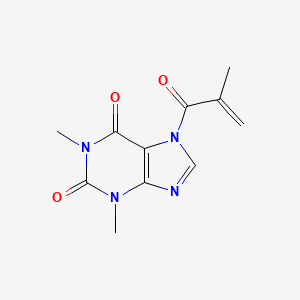
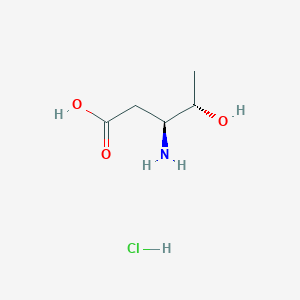
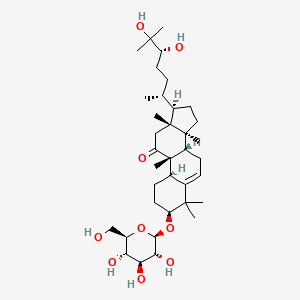
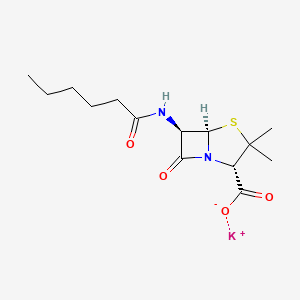
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13837274.png)
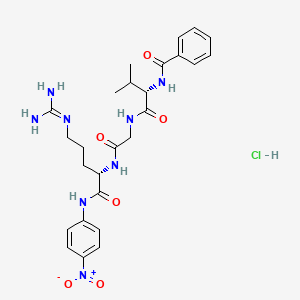
![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
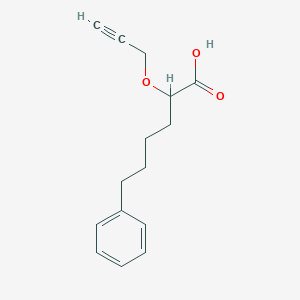
![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)
